molecular formula C13H11ClO4 B5885219 (3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate

(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate

Cat. No.: B5885219
M. Wt: 266.67 g/mol
InChI Key: UOSRIHYOLXGBBK-UHFFFAOYSA-N
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Description

(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This specific compound is characterized by the presence of a chlorine atom, two methyl groups, and an acetate group attached to the chromen-2-one core. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate can be achieved through several synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for a specific duration .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrocoumarins.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydrocoumarins.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cholinesterase or monoamine oxidase, leading to altered neurotransmitter levels.

    Modulating signaling pathways: Affecting pathways involved in inflammation, cell proliferation, or apoptosis.

    Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the chlorine atom and the acetate group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chloro-4,8-dimethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4/c1-6-9-4-5-10(17-8(3)15)7(2)12(9)18-13(16)11(6)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSRIHYOLXGBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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